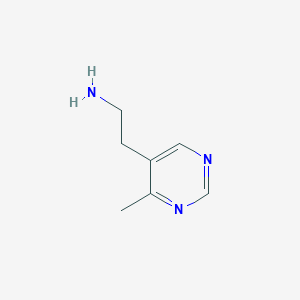

2-(4-Methylpyrimidin-5-yl)ethanamine

Description

Properties

Molecular Formula |

C7H11N3 |

|---|---|

Molecular Weight |

137.18 g/mol |

IUPAC Name |

2-(4-methylpyrimidin-5-yl)ethanamine |

InChI |

InChI=1S/C7H11N3/c1-6-7(2-3-8)4-9-5-10-6/h4-5H,2-3,8H2,1H3 |

InChI Key |

WYTOHYNBARFCGD-UHFFFAOYSA-N |

Canonical SMILES |

CC1=NC=NC=C1CCN |

Origin of Product |

United States |

Foundational & Exploratory

2-(4-Methylpyrimidin-5-yl)ethanamine chemical structure and properties

An In-depth Technical Guide to 2-(4-Methylpyrimidin-5-yl)ethanamine: Structure, Synthesis, and Potential Applications

Introduction

The pyrimidine scaffold is a cornerstone in medicinal chemistry, forming the core of numerous biologically active compounds. Its derivatives are known to exhibit a wide range of pharmacological properties, including antimicrobial, antiviral, anti-inflammatory, and anticancer activities.[1][2][3][4][5][6] This guide focuses on a specific, lesser-explored derivative, 2-(4-Methylpyrimidin-5-yl)ethanamine. While direct literature on this particular isomer is sparse, this document will provide a comprehensive technical overview by leveraging established chemical principles and data from structurally analogous compounds. We will delve into its chemical structure, propose a robust synthetic pathway, and explore its potential biological significance and applications in drug discovery.

Chemical Structure and Physicochemical Properties

The fundamental structure of 2-(4-Methylpyrimidin-5-yl)ethanamine comprises a pyrimidine ring substituted with a methyl group at the 4-position and an ethanamine group at the 5-position.

Table 1: Physicochemical Properties of 2-(4-Methylpyrimidin-5-yl)ethanamine (Estimated)

| Property | Value | Notes |

| IUPAC Name | 2-(4-Methylpyrimidin-5-yl)ethan-1-amine | |

| CAS Number | Not readily available in public databases | A unique CAS number has not been identified, suggesting it may be a novel or less-common compound. |

| Molecular Formula | C₇H₁₁N₃ | |

| Molecular Weight | 137.18 g/mol | |

| Appearance | Predicted to be a white to yellow solid or oil at room temperature. | Based on similar aminopyrimidine structures. |

| Solubility | Predicted to be soluble in water and polar organic solvents. | The presence of the amine group suggests solubility in aqueous and protic solvents. Its hydrochloride salt would exhibit enhanced water solubility. |

| pKa | Estimated to be in the range of 8-10 for the primary amine. | Typical for primary alkylamines. |

Proposed Synthesis and Purification

A plausible and efficient synthesis of 2-(4-Methylpyrimidin-5-yl)ethanamine can be conceptualized in a multi-step process, starting from commercially available precursors. The proposed pathway leverages well-established transformations in heterocyclic chemistry.

Synthetic Workflow

Caption: Proposed synthetic route for 2-(4-Methylpyrimidin-5-yl)ethanamine.

Step-by-Step Synthesis Protocols

Step 1: Synthesis of 2-Chloro-4-methyl-5-nitropyrimidine

This initial step involves the nitration of a commercially available 4-methylpyrimidine derivative. A common starting material is 2-hydroxy-4-methylpyrimidine, which would first be chlorinated. A more direct approach starts with 2-chloro-4-methylpyrimidine.

Protocol:

-

To a stirred solution of concentrated sulfuric acid at 0°C, slowly add 2-chloro-4-methylpyrimidine.

-

Add a nitrating mixture (a solution of nitric acid in sulfuric acid) dropwise while maintaining the temperature below 10°C.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and stir for several hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

-

Carefully pour the reaction mixture onto crushed ice and neutralize with a suitable base (e.g., sodium carbonate solution) until a precipitate forms.

-

Filter the precipitate, wash with cold water, and dry under vacuum to yield 2-chloro-4-methyl-5-nitropyrimidine.

Step 2: Synthesis of 2-(4-Methyl-5-nitropyrimidin-2-yl)acetonitrile

This step introduces the two-carbon side chain via a nucleophilic substitution of the chloro group with a cyanide ion.

Protocol:

-

Dissolve 2-chloro-4-methyl-5-nitropyrimidine in a polar aprotic solvent such as dimethyl sulfoxide (DMSO).

-

Add sodium cyanide (NaCN) portion-wise to the solution at room temperature.

-

Heat the reaction mixture to a moderate temperature (e.g., 60-80°C) and stir for several hours, monitoring by TLC.

-

After the reaction is complete, cool the mixture and pour it into water to precipitate the product.

-

Filter the solid, wash with water, and recrystallize from a suitable solvent (e.g., ethanol) to obtain pure 2-(4-methyl-5-nitropyrimidin-2-yl)acetonitrile.

Step 3: Reduction of 2-(4-Methyl-5-nitropyrimidin-2-yl)acetonitrile to 2-(4-Methylpyrimidin-5-yl)ethanamine

The final step involves the reduction of both the nitro and nitrile groups to their respective amines. This can be achieved using a strong reducing agent like lithium aluminum hydride or through catalytic hydrogenation.

Protocol A: Lithium Aluminum Hydride (LiAlH₄) Reduction [7][8][9][10][11]

-

To a suspension of LiAlH₄ in an anhydrous ether solvent (e.g., tetrahydrofuran, THF) at 0°C under an inert atmosphere (e.g., nitrogen or argon), add a solution of 2-(4-methyl-5-nitropyrimidin-2-yl)acetonitrile in THF dropwise.

-

After the addition, allow the reaction to warm to room temperature and then reflux for several hours until the starting material is consumed (monitored by TLC).

-

Cool the reaction mixture to 0°C and carefully quench the excess LiAlH₄ by the sequential addition of water, 15% aqueous sodium hydroxide, and then water again.

-

Filter the resulting solid and wash it with THF or ethyl acetate.

-

Concentrate the filtrate under reduced pressure to obtain the crude product.

Protocol B: Catalytic Hydrogenation [12][13]

-

Dissolve 2-(4-methyl-5-nitropyrimidin-2-yl)acetonitrile in a suitable solvent such as ethanol or methanol.

-

Add a palladium on carbon (Pd/C) catalyst (typically 5-10 mol%).

-

Pressurize the reaction vessel with hydrogen gas (typically 50-100 psi) and stir at room temperature or with gentle heating.

-

Monitor the reaction progress by hydrogen uptake or TLC.

-

Once the reaction is complete, filter the catalyst through a pad of celite and wash with the solvent.

-

Concentrate the filtrate under reduced pressure to yield the desired product.

Purification

The crude 2-(4-Methylpyrimidin-5-yl)ethanamine can be purified by column chromatography on silica gel using a mobile phase of dichloromethane/methanol with a small percentage of triethylamine to prevent streaking. Alternatively, the product can be converted to its hydrochloride salt by treatment with HCl in ether, which can then be purified by recrystallization.

Potential Biological Activity and Therapeutic Applications

While no specific biological data exists for 2-(4-Methylpyrimidin-5-yl)ethanamine, the broader class of aminopyrimidine derivatives has been extensively studied and shown to possess a wide array of biological activities.

Potential Mechanisms of Action

Pyrimidine derivatives are known to interact with a variety of biological targets. Given its structure, 2-(4-Methylpyrimidin-5-yl)ethanamine could potentially act as:

-

Kinase Inhibitors: The aminopyrimidine scaffold is a common feature in many kinase inhibitors used in oncology. The amino group can act as a hydrogen bond donor, interacting with the hinge region of the kinase active site.

-

Antimicrobial Agents: Pyrimidine-based compounds have been developed as antibacterial and antifungal agents, often by inhibiting essential enzymes in microbial metabolic pathways.[1]

-

Antiviral Agents: Several antiviral drugs contain a pyrimidine core, which can interfere with viral replication processes.[4][5]

-

Central Nervous System (CNS) Agents: The structural similarity to neurotransmitters and other CNS-active molecules suggests potential applications in treating neurological disorders.[5]

Caption: Potential mechanisms of action and therapeutic applications.

Experimental Protocols for Biological Evaluation

To assess the biological activity of the newly synthesized 2-(4-Methylpyrimidin-5-yl)ethanamine, a primary screening assay is necessary. A common and informative initial assay for compounds with potential anticancer activity is a kinase inhibition assay.

In Vitro Kinase Inhibition Assay Protocol

This protocol outlines a general method for assessing the inhibitory activity of the compound against a specific protein kinase.

Workflow:

Caption: Workflow for an in vitro kinase inhibition assay.

Detailed Protocol:

-

Reagent Preparation:

-

Prepare a stock solution of 2-(4-Methylpyrimidin-5-yl)ethanamine in DMSO.

-

Prepare serial dilutions of the compound in assay buffer.

-

Prepare solutions of the target kinase, its specific substrate (e.g., a peptide), and adenosine triphosphate (ATP) in assay buffer.

-

-

Assay Procedure:

-

In a 96-well or 384-well plate, add the kinase and the test compound at various concentrations.

-

Incubate for a defined period (e.g., 15-30 minutes) at room temperature to allow for compound binding.

-

Initiate the kinase reaction by adding a mixture of the substrate and ATP.

-

Incubate for a specified time (e.g., 60 minutes) at a controlled temperature (e.g., 30°C).

-

-

Signal Detection:

-

Stop the reaction by adding a stop solution (e.g., EDTA).

-

Add a detection reagent that produces a signal (e.g., luminescence or fluorescence) proportional to the amount of ADP produced (indicating kinase activity).

-

Read the plate using a suitable plate reader.

-

-

Data Analysis:

-

Calculate the percentage of kinase inhibition for each compound concentration relative to a control (DMSO vehicle).

-

Plot the percent inhibition against the logarithm of the compound concentration and fit the data to a dose-response curve to determine the IC₅₀ value (the concentration of the compound that inhibits 50% of the kinase activity).

-

Safety and Handling

Based on the safety data for structurally related aminopyrimidines, 2-(4-Methylpyrimidin-5-yl)ethanamine should be handled with care.

-

Potential Hazards: May be harmful if swallowed, cause skin irritation, and cause serious eye irritation.

-

Handling: Use in a well-ventilated area or a fume hood. Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.

-

Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials.

-

Disposal: Dispose of in accordance with local, state, and federal regulations for chemical waste.

References

-

Organic Synthesis. Nitrile to Amine (LiAlH4 or LAH reduction). [Link]

-

PubMed. Design, synthesis, and biological evaluation of 4-aminopyrimidine or 4,6-diaminopyrimidine derivatives as beta amyloid cleaving enzyme-1 inhibitors. [Link]

-

Chemistry Steps. Nitrile Reduction Mechanism with LiAlH4 and DIBAL to Amine or Aldehyde. [Link]

-

Chemguide. reduction of nitriles. [Link]

-

International Journal of Medical and All Allied Sciences. A overview of the 2- Aminopyrimidine derivatives as antimicrobial agents. [Link]

-

ACS Publications. Liquid-Phase Hydrogenation of Nitriles to Amines Facilitated by a Co(II)/Zn(0) Pair: A Ligand-Free Catalytic Protocol. [Link]

-

Der Pharma Chemica. Synthesis and biological activities of some new pyrimidine derivatives from chalcones. [Link]

-

Chemistry LibreTexts. Conversion of nitriles to 1° amines using LiAlH4. [Link]

-

PMC. Synthesis of 2-Aminopyrimidine Derivatives and Their Evaluation as β-Glucuronidase Inhibitors: In Vitro and In Silico Studies. [Link]

-

Master Organic Chemistry. Lithium Aluminum Hydride (LiAlH4) For Reduction of Carboxylic Acid Derivatives. [Link]

-

RSC Publishing. Manganese catalysed reduction of nitriles with amine boranes. [Link]

-

ResearchGate. Chemical Structures of some bioactive aminopyrimidine derivatives. [Link]

-

Wiley Online Library. Catalytic Reduction of Nitriles. [Link]

-

WordPress. Nitrile Reduction. [Link]

- Google Patents.

-

GSC Advanced Research and Reviews. Pyrimidine derivatives: Recent discoveries and development towards its medicinal impact. [Link]

-

Oriental Journal of Chemistry. Synthesis and Biological Activities of Some Pyrimidine Derivatives: A Review. [Link]

-

ResearchGate. Pharmacological potentials of pyrimidine derivative: A review. [Link]

-

Filo. Write chemical reactions to prepare ethanamine from i) acetonitrile ii) nitroethane. [Link]

-

PMC. Recent medicinal approaches of novel pyrimidine analogs: A review. [Link]

-

PMC. Pyrimidines: A New Versatile Molecule in the Drug Development Field, Scope, and Future Aspects. [Link]

Sources

- 1. ijpsjournal.com [ijpsjournal.com]

- 2. gsconlinepress.com [gsconlinepress.com]

- 3. orientjchem.org [orientjchem.org]

- 4. researchgate.net [researchgate.net]

- 5. Recent medicinal approaches of novel pyrimidine analogs: A review - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Pyrimidines: A New Versatile Molecule in the Drug Development Field, Scope, and Future Aspects - PMC [pmc.ncbi.nlm.nih.gov]

- 7. organic-synthesis.com [organic-synthesis.com]

- 8. Nitrile Reduction Mechanism with LiAlH4 and DIBAL to Amine or Aldehyde - Chemistry Steps [chemistrysteps.com]

- 9. chemguide.co.uk [chemguide.co.uk]

- 10. chem.libretexts.org [chem.libretexts.org]

- 11. masterorganicchemistry.com [masterorganicchemistry.com]

- 12. Nitrile Reduction - Wordpress [reagents.acsgcipr.org]

- 13. WO2015071230A1 - Catalytic hydrogenation of nitriles - Google Patents [patents.google.com]

Technical Guide: 4-Methyl-5-Substituted Pyrimidine Derivatives in Medicinal Chemistry

Executive Summary

The 4-methyl-5-substituted pyrimidine scaffold represents a "privileged structure" in medicinal chemistry, serving as a critical pharmacophore in oncology (kinase inhibitors), infectious disease (antifolates), and neurology. Its utility stems from a unique electronic duality: the electron-deficient pyrimidine ring (C2/C4/C6) contrasts with the relatively electron-neutral C5 position, allowing for precise "push-pull" electronic tuning. Furthermore, the C4-methyl group provides essential steric bulk for hydrophobic pocket occupation (e.g., the ATP-binding gatekeeper region of kinases) and serves as a metabolic handle.

This guide details the structural rationale, synthetic architectures, and validated protocols for deploying this scaffold in drug discovery.[1]

Part 1: Structural Rationale & Electronic Topography

The Electronic Landscape

The pyrimidine ring is a

-

Positions 2, 4, 6: Highly electron-deficient due to the inductive and mesomeric withdrawal of the nitrogen atoms. These positions are susceptible to Nucleophilic Aromatic Substitution (

). -

Position 5: The "aromatic" node. It is the least electron-deficient carbon, behaving similarly to a nitrobenzene or pyridine C3 position. It is the primary site for Electrophilic Aromatic Substitution (

) and palladium-catalyzed cross-couplings. -

C4-Methyl Group: This substituent is not merely structural.[2] The protons are acidic (

) due to the electron-withdrawing nature of the ring, allowing for lateral lithiation or radical functionalization.

Pharmacophoric Utility

In kinase inhibitors, the 4-methyl-5-substituted motif often mimics the adenine ring of ATP.

-

C4-Methyl: Occupies the hydrophobic "gatekeeper" pocket (e.g., T315 in Abl kinase).

-

C5-Substituent: Vectors vectors into the solvent-exposed region or the back-cleft, determining selectivity between homologous kinases.

Part 2: Synthetic Architectures

The assembly of this scaffold generally follows two distinct logical pathways: De Novo Cyclization (building the ring) or Core Functionalization (decorating the ring).

Pathway A: De Novo Cyclization (The Modular Approach)

This method allows for the introduction of the C5-substituent during ring formation.

-

Reagents: Amidines (providing N1-C2-N3) +

-dicarbonyl equivalents (providing C4-C5-C6). -

Critical Precursor: To achieve the 4-methyl-5-substituted pattern, one typically employs 2-substituted-3-dimethylaminoacrylates or 2-substituted-acetoacetates .

Pathway B: Late-Stage C5 Diversification (The MedChem Approach)

For SAR exploration, it is inefficient to rebuild the ring for every analog. The preferred route is the functionalization of a 5-halo-4-methylpyrimidine core.

-

Halogenation: 4-Methylpyrimidine reacts with NIS or NBS to yield 4-methyl-5-iodopyrimidine (highly selective due to C5 nucleophilicity).

-

Coupling: Suzuki-Miyaura, Stille, or Sonogashira couplings install the aryl/heteroaryl group at C5.

Visualization: Retrosynthetic Logic

The following diagram illustrates the disconnection strategies for this scaffold.

Caption: Retrosynthetic analysis showing the two primary routes: Cyclocondensation (right) and Late-Stage Functionalization (left).

Part 3: Medicinal Chemistry Applications & SAR[1][3][4][5]

Kinase Inhibition

The 4-methyl-5-substituted pyrimidine core is a bioisostere for the purine ring in ATP-competitive inhibitors.

-

Case Study (EGFR/VEGFR): The nitrogen atoms at N1 and N3 accept hydrogen bonds from the hinge region (e.g., Met318 in VEGFR2). The C5-aryl group extends into the hydrophobic pocket II, providing potency. The C4-methyl group restricts conformational rotation, reducing the entropic penalty of binding.

Antimicrobial Agents[3][6][7][8]

-

Mechanism: Inhibition of Dihydrofolate Reductase (DHFR).

-

Structural Feature: 2,4-Diamino-5-substituted pyrimidines (e.g., Trimethoprim derivatives) are classic antifolates. The 4-methyl variant often serves as a lipophilic modulator in fungal DHFR inhibitors.

Data Summary: Substituent Effects at C5

The following table summarizes the impact of C5 modifications on a generic kinase inhibitor scaffold (IC50 values are illustrative of trends in AurA kinase inhibition).

| C5 Substituent | Electronic Effect ( | Steric Bulk (MR) | Potency Trend (IC50) | Rationale |

| -H | 0.00 | 1.03 | > 1000 nM | Lacks hydrophobic fill; poor potency. |

| -Phenyl | -0.01 | 25.4 | 150 nM | Good hydrophobic contact; rotational freedom issues. |

| -3-Cl-Phenyl | 0.37 | 30.0 | 45 nM | Halogen bond capability; fills sub-pocket. |

| -4-Methyl | -0.17 | 5.65 | 800 nM | Too small; clashes with gatekeeper if C4 is also methyl. |

| -Heteroaryl | Variable | Variable | < 10 nM | H-bond acceptor capability + hydrophobic fill (Optimal). |

Part 4: Experimental Protocols

Protocol: Synthesis of 4-Methyl-5-(4-methoxyphenyl)pyrimidine

A validated protocol for late-stage diversification via Suzuki-Miyaura coupling.

Objective: To couple 5-iodo-4-methylpyrimidine with 4-methoxyphenylboronic acid.

Reagents:

-

5-Iodo-4-methylpyrimidine (1.0 eq, 220 mg)

-

4-Methoxyphenylboronic acid (1.2 eq, 182 mg)

- (0.05 eq, 41 mg)

- (2.0 eq, 650 mg)

-

Solvent: 1,4-Dioxane/Water (4:1 ratio, 5 mL)

Step-by-Step Methodology:

-

Degassing: In a 20 mL microwave vial, combine the pyrimidine, boronic acid, and cesium carbonate. Add the solvent mixture. Sparge with Argon for 5 minutes to remove dissolved oxygen (Critical for preventing homocoupling).

-

Catalyst Addition: Add the Palladium catalyst quickly and seal the vial under Argon.

-

Reaction: Heat to 90°C for 4 hours.

-

Self-Validation: Monitor by TLC (50% EtOAc/Hexanes). Starting material (

) should disappear; Product (

-

-

Workup: Cool to room temperature. Dilute with EtOAc (20 mL) and wash with water (2 x 10 mL) and brine (1 x 10 mL).

-

Purification: Dry organic layer over

, filter, and concentrate. Purify via flash column chromatography (Gradient: 0-60% EtOAc in Hexanes).

Yield: Expect 75-85% as a pale yellow solid.

Characterization:

Workflow Visualization: SAR Optimization Cycle

This diagram depicts the iterative logic used to optimize the C5 position.

Caption: Iterative SAR cycle for optimizing C5 substituents using a parallel synthesis approach.

References

-

Schenone, S., et al. (2014). "Pyrimidines in the era of personalized medicine: from kinase inhibitors to potential drugs." Current Medicinal Chemistry.

-

Furet, P., et al. (2013). "Structure-based design, SAR analysis and antitumor activity of PI3K/mTOR dual inhibitors from 4-methylpyridopyrimidinone series." Bioorganic & Medicinal Chemistry Letters.

-

Gangjee, A., et al. (2010). "Design, Synthesis, and Preclinical Evaluation of 4-Substituted-5-methyl-furo[2,3-d]pyrimidines as Microtubule Targeting Agents." Journal of Medicinal Chemistry.

-

Organic Chemistry Portal. (2024). "Synthesis of Pyrimidines: Recent Methods and Protocols." Organic Chemistry Portal.

-

National Center for Biotechnology Information. (2025). "PubChem Compound Summary for 4-Methylpyrimidine." PubChem.

Sources

Molecular weight and physicochemical properties of pyrimidinyl ethylamines

Technical Guide: Physicochemical Profiling & Synthesis of Pyrimidinyl Ethylamines

Executive Summary

Pyrimidinyl ethylamines represent a critical scaffold in medicinal chemistry, primarily serving as bioisosteres for the imidazole moiety found in histamine. By replacing the electron-rich imidazole ring with an electron-deficient pyrimidine ring, researchers can modulate basicity, metabolic stability, and lipophilicity while retaining affinity for histamine receptors (specifically H1, H2, and the immunomodulatory H4 receptor). This guide provides a technical deep-dive into the molecular weight, physicochemical properties, synthetic routes, and experimental validation protocols for this chemical class.

Part 1: Physicochemical Specifications

The core scaffold, 2-(2-aminoethyl)pyrimidine , serves as the baseline for this analysis.[1] Functionalization of the pyrimidine ring (e.g., at the 4- or 6-position) significantly alters these values, but the core ethylamine chain dictates the primary ionization behavior.[1]

Table 1: Core Physicochemical Data

| Property | Value (Core Scaffold) | Technical Significance |

| Molecular Weight (MW) | 123.16 g/mol | Fragment-like; ideal for Fragment-Based Drug Design (FBDD).[1] Allows significant decoration without violating Lipinski’s Rule of 5 (MW < 500). |

| LogP (Octanol/Water) | ~ -0.30 | Hydrophilic.[1] The molecule partitions preferentially into the aqueous phase, necessitating formulation strategies for membrane permeability if not substituted with lipophilic groups. |

| pKa (Aliphatic Amine) | 9.8 ± 0.2 | Highly basic. At physiological pH (7.4), the side chain is >99% protonated (cationic), driving electrostatic interactions with receptor aspartate residues (e.g., Asp94 in H4R). |

| pKa (Pyrimidine Ring) | 1.0 – 1.3 | Very weakly basic. Unlike imidazole (pKa ~6.0) or pyridine (pKa ~5.2), the pyrimidine nitrogens are essentially neutral at physiological pH due to mutual electron withdrawal. |

| TPSA | ~ 51.8 Ų | Polar Surface Area is well within the range for BBB penetration (< 90 Ų), though the cationic charge may limit passive diffusion. |

| H-Bond Acceptors | 3 | Two ring nitrogens + one amine nitrogen.[1] |

| H-Bond Donors | 2 | Primary amine (-NH₂).[1] |

Part 2: Structural Analysis & Bioisosterism

The transition from histamine to pyrimidinyl ethylamine is a classic "scaffold hop." The diagram below illustrates the structural relationship and the electronic shift from the electron-rich imidazole to the electron-deficient pyrimidine.

Figure 1: Structural evolution from Histamine to Pyrimidinyl Ethylamine, highlighting the shift in electronic properties.[1]

Part 3: Synthetic Pathways

Synthesis of the 2-(2-aminoethyl)pyrimidine core requires avoiding the formation of the secondary amine dimer.[1] The most robust laboratory-scale method involves the reduction of a cyanomethyl precursor.[1]

Primary Synthetic Route: Nitrile Reduction

This route ensures the ethylamine chain length is established precisely.

Figure 2: Step-wise synthesis via nucleophilic aromatic substitution followed by nitrile reduction.

Mechanism Insight: The 2-position of pyrimidine is activated for nucleophilic attack due to the electron-withdrawing nature of the two adjacent nitrogen atoms.[1] Acetonitrile anion (generated by LDA) displaces the chloride. Subsequent reduction of the nitrile (-CN) yields the primary amine (-CH₂NH₂).[1]

Part 4: Experimental Protocols

To validate the physicochemical properties modeled above, the following self-validating protocols are recommended.

Protocol A: Potentiometric pKa Determination

Objective: Accurately determine the ionization constant of the side-chain amine and the pyrimidine ring.

-

Preparation: Dissolve 5 mg of the pyrimidinyl ethylamine derivative in 20 mL of degassed 0.15 M KCl solution (ionic strength adjustor).

-

Acidification: Lower pH to ~1.5 using 0.1 M HCl to ensure all basic sites are fully protonated.

-

Titration: Titrate with 0.1 M KOH (standardized) under inert gas (N₂ or Ar) atmosphere to prevent carbonate formation.

-

Data Acquisition: Record pH vs. Volume of titrant.

-

Analysis: Use the Bjerrum difference plot or Gran plot method.

-

Checkpoint: You should observe two inflection points. One faint inflection at pH ~1-2 (ring deprotonation) and a distinct inflection at pH ~9.8 (amine deprotonation).[1]

-

-

Validation: Calibrate the electrode using standard buffers (pH 4.01, 7.00, 10.01) before use.

Protocol B: LogP Determination (Shake-Flask Method)

Objective: Measure lipophilicity (Partition Coefficient) for the neutral molecule.[2]

-

Phase Preparation: Saturate 1-octanol with phosphate buffer (pH 11.0) and saturate the buffer with 1-octanol.[1] Note: pH 11 is selected to ensure the amine (pKa ~9.8) is largely in the neutral, unionized state.

-

Solubilization: Dissolve the compound in the pre-saturated octanol phase. Measure UV absorbance (

) at -

Equilibration: Mix equal volumes of the compound-octanol solution and the pre-saturated buffer. Shake mechanically for 60 minutes at 25°C. Centrifuge to separate phases.

-

Quantification: Measure UV absorbance of the octanol phase (

). -

Calculation:

-

Correction: If pH < pKa + 2, apply the correction:

.

Part 5: Biological Implications (H4 Receptor)

The pyrimidinyl ethylamine scaffold is particularly relevant in the design of Histamine H4 Receptor (H4R) ligands.

-

Binding Mode: The aliphatic amine forms a salt bridge with Asp94 in the H4R binding pocket.

-

Selectivity: The pyrimidine ring, being less basic than imidazole, reduces off-target binding to H2 receptors and Cytochrome P450 enzymes (which often coordinate to the basic nitrogen of imidazole).

-

Example Ligand: 4-methylhistamine (an H4 agonist) utilizes the methyl-imidazole core.[1] Pyrimidine analogs often serve as antagonists or inverse agonists when coupled with lipophilic tails (e.g., indole-carboxamides).

References

-

PubChem. (2025).[3] Compound Summary: 2-(2-Aminoethyl)pyrimidine.[1] National Library of Medicine. [Link]

-

Lim, H. D., et al. (2005). "Evaluation of histamine H1-, H2-, and H3-receptor ligands at the human histamine H4 receptor." Journal of Pharmacology and Experimental Therapeutics. [Link]

-

OECD Guidelines for the Testing of Chemicals. (1995). Test No. 107: Partition Coefficient (n-octanol/water): Shake Flask Method. [Link]

-

IUPAC. (2025). Dissociation Constants of Organic Bases in Aqueous Solution. [Link]

Sources

Structural Informatics and Synthetic Methodologies of 2-(4-Methylpyrimidin-5-yl)ethanamine

Executive Summary

The compound 2-(4-Methylpyrimidin-5-yl)ethanamine (CAS: 22126-37-0) is a highly versatile heterocyclic building block utilized extensively in medicinal chemistry and drug discovery. Featuring a pyrimidine core substituted with a methyl group at the C4 position and an ethanamine aliphatic chain at the C5 position, this molecule serves as a critical precursor for synthesizing complex kinase inhibitors, GPCR ligands, and central nervous system (CNS) therapeutics. This technical whitepaper deconstructs the structural informatics (SMILES and InChI strings) of the compound, provides field-proven synthetic protocols, and outlines the analytical validation workflows required to ensure high-fidelity chemical synthesis.

Chemical Identification & Structural Informatics

Accurate digital representation of chemical structures is foundational for computational drug discovery, database indexing, and molecular modeling. For 2-(4-Methylpyrimidin-5-yl)ethanamine, the structural identifiers map the precise spatial and topological arrangement of its pyrimidine core and side chains.

SMILES String Deconstruction

The canonical Simplified Molecular-Input Line-Entry System (SMILES) string for 2-(4-Methylpyrimidin-5-yl)ethanamine is: Cc1c(CCN)cncn1

Causality in SMILES Topology:

-

C : Represents the aliphatic methyl group attached to the C4 position of the pyrimidine ring.

-

c1 : Denotes the starting carbon (C4) of the aromatic pyrimidine ring, marking the ring closure point 1.

-

c(CCN) : Represents the C5 carbon of the pyrimidine ring, which is branched with the ethanamine side chain (CCN =

). -

cncn1 : Traces the remainder of the aromatic ring (C6

N1

Figure 1: Structural deconstruction of the canonical SMILES string Cc1c(CCN)cncn1.

InChI String Deconstruction

The IUPAC International Chemical Identifier (InChI) provides a standardized, machine-readable, and non-proprietary representation of chemical structures[1]. The standard InChI string for this molecule is: InChI=1S/C7H11N3/c1-5-6(2-3-8)4-9-7-10-5/h4,7H,2-3,8H2,1H3

-

Formula Layer (/C7H11N3) : Confirms the molecular formula.

-

Connectivity Layer (/c1-5-6(2-3-8)4-9-7-10-5) : Maps the exact atomic linkages. Carbon 5 (C4 of pyrimidine) connects to the methyl group 1 and carbon 6 (C5 of pyrimidine). Carbon 6 branches to the ethylamine chain 2-3-8. The sequence 4-9-7-10-5 closes the heteroaromatic ring.

-

Hydrogen Layer (/h4,7H,2-3,8H2,1H3) : Details the exact protonation state, confirming the primary amine (8H2) and the methyl group (1H3).

Physicochemical Properties

| Property | Value | Analytical Significance |

| Molecular Formula | Basis for exact mass determination. | |

| Molecular Weight | 137.18 g/mol | Required for stoichiometric calculations. |

| Exact Mass | 137.0953 Da | Target value for High-Resolution Mass Spectrometry (HRMS). |

| H-Bond Donors | 1 | Influences target-protein binding thermodynamics. |

| H-Bond Acceptors | 3 | Key for kinase hinge-region interactions. |

| Topological Polar Surface Area (TPSA) | 51.8 Ų | Optimal for blood-brain barrier (BBB) penetration ( |

Synthetic Methodology & Experimental Protocols

The synthesis of 2-(4-Methylpyrimidin-5-yl)ethanamine requires precise control over carbon-carbon bond formation and functional group reduction. The most robust and scalable approach utilizes the Henry reaction (nitroaldol condensation) followed by a global reduction[2].

Causality in Synthetic Design

Instead of attempting to alkylate the pyrimidine ring directly—which often leads to poor regioselectivity and over-alkylation—the strategy begins with 4-methylpyrimidine-5-carbaldehyde .

-

C-C Bond Formation: The Henry reaction with nitromethane is chosen because the highly electron-withdrawing nitro group stabilizes the intermediate carbanion, driving the nucleophilic attack on the aldehyde. Ammonium acetate is selected as the catalyst because it acts as a bifunctional acid-base mediator, facilitating both the initial deprotonation of nitromethane and the subsequent dehydration of the

-nitro alcohol to form the conjugated nitroalkene. -

Global Reduction: Lithium aluminum hydride (

) is selected for the second step because it possesses the high hydride-transfer potential required to simultaneously reduce both the electron-deficient alkene and the nitro group to a primary saturated amine in a single pot.

Figure 2: Two-step synthetic workflow for 2-(4-Methylpyrimidin-5-yl)ethanamine via Henry reaction.

Step-by-Step Experimental Protocol

Step 1: Synthesis of 4-Methyl-5-(2-nitrovinyl)pyrimidine

-

Preparation: Charge a 250 mL round-bottom flask with 4-methylpyrimidine-5-carbaldehyde (10.0 g, 81.9 mmol) and nitromethane (25.0 g, 409.5 mmol, 5.0 eq).

-

Catalysis: Add ammonium acetate (3.15 g, 40.9 mmol, 0.5 eq) and glacial acetic acid (40 mL) to the mixture.

-

Reaction: Equip the flask with a reflux condenser and heat the mixture to 90°C under a nitrogen atmosphere for 4 hours. Self-Validation: Monitor the reaction via TLC (Ethyl Acetate:Hexane 1:1); the disappearance of the aldehyde spot (UV active) indicates completion.

-

Workup: Cool the mixture to room temperature. Pour into crushed ice (200 g) and neutralize with saturated aqueous

until pH ~7. Extract with dichloromethane ( -

Purification: Dry the combined organic layers over anhydrous

, concentrate under reduced pressure, and recrystallize from ethanol to yield the nitroalkene intermediate as a yellow crystalline solid.

Step 2: Reduction to 2-(4-Methylpyrimidin-5-yl)ethanamine

-

Preparation: Suspend

(6.2 g, 163.8 mmol, 3.0 eq) in anhydrous THF (150 mL) in a flame-dried, three-neck flask at 0°C under argon. -

Addition: Dissolve the nitroalkene intermediate (from Step 1) in anhydrous THF (50 mL) and add dropwise to the

suspension over 30 minutes to control the exothermic hydride transfer. -

Reaction: Remove the ice bath and heat the mixture to reflux for 6 hours.

-

Quenching (Fieser Method): Cool to 0°C. Sequentially add 6.2 mL

, 6.2 mL 15% aqueous -

Isolation: Filter the mixture through a Celite pad, wash with THF, and concentrate the filtrate. Purify the crude amine via vacuum distillation or flash chromatography (DCM:MeOH:NH4OH 90:9:1) to afford the target compound as a pale yellow oil.

Pharmacological Relevance in Drug Discovery

Pyrimidine derivatives are classified as "privileged scaffolds" in medicinal chemistry due to their structural mimicry of endogenous nucleic acid bases (cytosine, thymine, uracil)[3].

The inclusion of the ethanamine side chain at the C5 position specifically enables the molecule to act as a bioisostere for phenethylamine-based neurotransmitters (e.g., dopamine, serotonin).

-

Kinase Inhibition: The nitrogen atoms (N1, N3) of the pyrimidine core act as potent hydrogen-bond acceptors, anchoring the molecule within the ATP-binding hinge region of kinases (e.g., EGFR, CDKs).

-

Vectorial Trajectory: The ethanamine chain directs functional groups toward the solvent-exposed region or allosteric pockets, allowing medicinal chemists to append bulky lipophilic groups without disrupting the core hinge-binding motif.

Analytical Validation Workflows

To ensure the trustworthiness of the synthesized batch, the following self-validating analytical protocols must be executed:

-

High-Performance Liquid Chromatography (HPLC):

-

Column: C18 Reverse Phase (e.g., Waters XBridge,

mm). -

Mobile Phase: Gradient of 0.1% TFA in Water to 0.1% TFA in Acetonitrile.

-

Acceptance Criteria: A single sharp peak at

254 nm with

-

-

Nuclear Magnetic Resonance (1H-NMR, 400 MHz, CDCl3):

-

Aromatic Region: Two distinct singlets around

8.90 (C2-H) and -

Aliphatic Region: Two triplets around

2.95 (

-

-

High-Resolution Mass Spectrometry (HRMS-ESI):

-

Expected:

calculated for -

Acceptance Criteria: Observed mass must be within

ppm of the calculated theoretical mass.

-

References

-

"The IUPAC International Chemical Identifier (InChI)", International Union of Pure and Applied Chemistry (IUPAC). URL: [Link]

-

"Henry Reaction", Organic Chemistry Portal. URL:[Link]

-

"Pyrimidine: An elite heterocyclic leitmotif in drug discovery-synthesis and biological activity", PubMed Central (NIH). URL:[Link]

Sources

The Privileged Role of Heterocyclic Primary Amines in Fragment-Based Drug Design (FBDD)

Executive Summary Fragment-Based Drug Design (FBDD) has fundamentally transformed the landscape of early-stage drug discovery. By screening ultra-low-molecular-weight chemical space, researchers can identify highly efficient, albeit weak, binding interactions that serve as robust starting points for lead optimization. Within this highly constrained chemical space, heterocyclic primary amines have emerged as a privileged scaffold class. This technical guide elucidates the physicochemical rationale, library design principles, and biophysical screening workflows required to effectively leverage these molecules in modern FBDD campaigns.

The Physicochemical Rationale: Why Heterocyclic Primary Amines?

In FBDD, initial fragment hits are exceptionally small. Consequently, every atom must contribute disproportionately to the binding free energy—a concept quantified as Ligand Efficiency (LE). Heterocyclic primary amines are highly prized in this context due to three distinct mechanistic advantages:

A. Directional Hydrogen Bonding & Salt Bridges

Primary amines act as potent hydrogen bond donors. When attached to a heterocycle (e.g., pyridine, pyrimidine, or thiazole), the nitrogen lone pair on the heteroaromatic ring can simultaneously act as a hydrogen bond acceptor. Furthermore, at physiological pH, the amine can form highly directional salt bridges with acidic residues (Aspartate, Glutamate) deep within protein binding pockets.

B. Causality of pKa Tuning

A common pitfall in naive fragment library design is the inclusion of aliphatic primary amines. Aliphatic amines typically possess a pKa of ~9–10, meaning they are >99% protonated at physiological pH. This excessive basicity leads to non-specific electrostatic interactions (promiscuity/false positives) during screening and severely limits membrane permeability later in development.

By conjugating the primary amine directly to an electron-withdrawing heteroaromatic ring, the pKa is attenuated to a more physiologically relevant range (pKa 5–7). This precise electronic tuning ensures a dynamic equilibrium between neutral and protonated species, balancing aqueous solubility for biophysical assays with the lipophilicity required for cellular permeability.

C. Synthetic Tractability for Fragment Growing

Identifying a fragment hit is only the first step; the critical bottleneck is "fragment growing"[1]. Primary amines provide an unparalleled synthetic handle. They readily undergo amide coupling, reductive amination, and urea formation, allowing medicinal chemists to rapidly synthesize follow-up libraries to probe adjacent sub-pockets and improve binding affinity.

Adherence to the "Rule of Three" (Ro3)

The foundation of FBDD library curation is the Astex "Rule of Three" (Ro3), originally formulated to ensure that fragments possess optimal physicochemical properties for biophysical screening and subsequent elaboration[2]. Heterocyclic primary amines seamlessly align with these stringent parameters, ensuring they efficiently sample chemical space without introducing steric clashes or aggregation artifacts.

Table 1: Physicochemical Comparison of FBDD (Ro3) vs. Traditional HTS (Ro5)

| Physicochemical Property | FBDD (Rule of Three) | Traditional HTS (Rule of Five) | Typical Heterocyclic Amine Profile |

| Molecular Weight (Da) | ≤ 300 | ≤ 500 | 100 – 250 |

| ClogP (Lipophilicity) | ≤ 3 | ≤ 5 | 0.5 – 2.5 |

| Hydrogen Bond Donors | ≤ 3 | ≤ 5 | 1 – 2 |

| Hydrogen Bond Acceptors | ≤ 3 | ≤ 10 | 2 – 4 |

| Rotatable Bonds | ≤ 3 | ≤ 10 | 0 – 2 |

Fragment Screening Workflows & Methodologies

Because fragment hits exhibit weak affinities (typically

Workflow 1: Protein-Observed NMR Screening Protocol

Protein-observed NMR (specifically 2D

Protein-observed NMR screening protocol for fragment hit identification.

Step-by-Step Methodology:

-

Isotope Labeling & Expression: Express the target protein in E. coli using minimal media enriched with

NH -

Sample Preparation: Purify and concentrate the protein to 50–100 µM in a highly stable buffer. Causality Note: Include 10% D

O in the final buffer to provide a deuterium lock signal for the NMR spectrometer, ensuring magnetic field stability over long acquisition times. -

Fragment Pooling: To maximize throughput, pool 4–8 heterocyclic amine fragments per NMR tube (each fragment at 1–2 mM). Causality Note: Limit pools to a maximum of 8 fragments and ensure structural diversity within the pool to prevent NMR signal overlap and minimize non-specific intermolecular aggregation.

-

Data Acquisition: Acquire 2D

H- -

Chemical Shift Perturbation (CSP) Analysis: Overlay the apo-protein spectrum with the fragment-bound spectrum. Shifts in peak positions indicate changes in the local magnetic environment caused by the ligand.

-

Deconvolution: If a pool yields a positive CSP, re-test the fragments individually. Map the perturbed residues onto the protein's 3D structure to identify the exact binding pocket.

Workflow 2: Fragment Evolution & Orthogonal Validation

Once a heterocyclic amine fragment is validated by NMR, X-ray crystallography provides the atomic-level resolution required for Structure-Based Drug Design (SBDD)[3]. The primary amine serves as the vector for fragment growing.

FBDD Workflow: From library design to lead optimization.

Step-by-Step Methodology for Fragment Growing:

-

Crystal Soaking: Pre-form apo-protein crystals. Soak the crystals in a mother liquor containing 10–50 mM of the validated amine fragment. Causality Note: The high aqueous solubility of Ro3-compliant heterocyclic amines prevents the osmotic shock that typically cracks protein crystals at high ligand concentrations.

-

Vector Analysis: Solve the X-ray structure and analyze the trajectory of the primary amine nitrogen. Determine if the amine vector points toward an adjacent, unoccupied hydrophobic or polar sub-pocket.

-

In Silico Enumeration: Perform computational docking of commercially available building blocks (e.g., carboxylic acids, aldehydes) that can react with the amine vector.

-

Rapid Synthesis: Synthesize a focused library of amides or secondary amines. The robust, high-yielding nature of amine coupling chemistry ensures rapid turnaround times for Structure-Activity Relationship (SAR) iterations, effectively evolving the millimolar fragment into a nanomolar lead candidate.

References

-

Congreve, M.S., Carr, R., Murray, C., & Jhoti, H. (2003). "A 'rule of three' for fragment-based lead discovery?". Drug Discovery Today.[Link]

-

PubMed / NIH. (2024). "Protocol to perform fragment screening using NMR spectroscopy". National Institutes of Health. [Link]

-

Lau, W. F., et al. (2022). "Design Principles for Fragment Libraries: Maximizing the Value of Learnings from Pharma Fragment-Based Drug Discovery (FBDD) Programs for Use in Academia". Journal of Medicinal Chemistry - ACS Publications.[Link]

-

Schiebel, J., et al. (2019). "Concepts and Core Principles of Fragment-Based Drug Design". PMC - National Institutes of Health.[Link]

Sources

- 1. pubs.acs.org [pubs.acs.org]

- 2. A 'rule of three' for fragment-based lead discovery? - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Concepts and Core Principles of Fragment-Based Drug Design - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Protocol to perform fragment screening using NMR spectroscopy - PubMed [pubmed.ncbi.nlm.nih.gov]

Strategic Deployment of Methylpyrimidine Scaffolds in Kinase Inhibitor Discovery

Executive Summary

The methylpyrimidine scaffold represents a "privileged structure" in modern medicinal chemistry, particularly within the kinase inhibitor class (Type I and Type II). Its ubiquity—spanning from first-generation BCR-ABL inhibitors to fourth-generation EGFR modulators—stems from its dual capability: the pyrimidine ring functions as a robust ATP-adenine mimetic, while the methyl substituent (the "magic methyl" effect) critically modulates solubility, metabolic stability, and atropisomeric selectivity.

This technical guide dissects the role of methylpyrimidine scaffolds, providing a causal analysis of their Structure-Activity Relationship (SAR), a validated synthetic workflow for their generation, and protocols for their biochemical validation.

Structural Biology & Medicinal Chemistry: The "Why"

The Pyrimidine Core as an ATP Mimic

Kinase active sites are evolutionarily designed to bind the purine ring of ATP. The pyrimidine scaffold (1,3-diazine) effectively mimics the adenine portion of ATP, specifically interacting with the hinge region of the kinase domain.[1]

-

N1 Interaction: Typically accepts a hydrogen bond from the backbone NH of the hinge residue (e.g., Met318 in Abl, Met790 in EGFR).

-

C2/C4/C6 Vectors: These positions allow for the attachment of "warheads" or solubilizing groups that extend into the Solvent Front , Ribose Pocket , or back towards the Gatekeeper Residue .

The "Magic Methyl" Effect

The addition of a methyl group to the pyrimidine core is rarely accidental. It serves three distinct physicochemical functions:

-

Conformational Locking (Atropisomerism): A methyl group at the C2 or C6 position can create a steric clash with adjacent rings (e.g., an aniline at C4), restricting free rotation. This reduces the entropic penalty of binding by pre-organizing the molecule into its bioactive conformation.

-

Selectivity Filter: In promiscuous kinases, the "gatekeeper" residue controls access to the hydrophobic back pocket. A methyl group can be positioned to clash with bulky gatekeepers (e.g., Methionine) in off-target kinases while fitting perfectly against smaller residues (e.g., Threonine) in the target, or vice versa.

-

Metabolic Blocking: Pyrimidine rings are susceptible to oxidative metabolism by cytochrome P450s. Methyl substitution at reactive carbon sites (C-H) blocks hydroxylation, extending the drug's half-life (

).

Case Study: Dasatinib (Sprycel®)

Dasatinib utilizes a 2-methyl-4-amino-pyrimidine moiety.[2][3][4][5]

-

Role: While the aminothiazole headgroup binds the hinge, the methylpyrimidine tail extends towards the solvent interface.

-

Synthesis Link: The 2-methyl group is introduced via the starting material 4,6-dichloro-2-methylpyrimidine, a staple building block in this class.

Visualization: SAR & Binding Logic

The following diagram illustrates the logical relationship between the methylpyrimidine scaffold and the kinase binding pocket.

Caption: SAR logic of methylpyrimidine scaffolds, highlighting interactions with key kinase domains and physicochemical modulation.

Synthetic Architecture: The SNAr Cascade

The most robust route to functionalized methylpyrimidines involves sequential Nucleophilic Aromatic Substitution (SNAr) on a di-halogenated precursor, typically 4,6-dichloro-2-methylpyrimidine .

Synthetic Strategy

-

Starting Material: 4,6-dichloro-2-methylpyrimidine.[2][4][5][6]

-

Step 1 (C4 Substitution): Controlled addition of the first amine (usually the hinge-binding aniline or thiazole). This is the selectivity-determining step.

-

Step 2 (C6 Substitution): Displacement of the second chloride by a solubilizing amine (e.g., piperazine).

Detailed Protocol: Synthesis of a Dasatinib-like Intermediate

Objective: Synthesis of N-(2-chloro-6-methylphenyl)-2-((6-chloro-2-methylpyrimidin-4-yl)amino)thiazole-5-carboxamide.

Reagents:

-

4,6-Dichloro-2-methylpyrimidine (1.0 eq)

-

2-Amino-N-(2-chloro-6-methylphenyl)thiazole-5-carboxamide (1.0 eq)

-

Sodium tert-butoxide (NaOtBu) (2.5 eq)

-

Anhydrous THF (Solvent)

Protocol:

-

Preparation: In a flame-dried 250 mL round-bottom flask equipped with a magnetic stir bar and nitrogen inlet, dissolve 2-amino-N-(2-chloro-6-methylphenyl)thiazole-5-carboxamide (10.0 g, 26 mmol) in anhydrous THF (100 mL).

-

Activation: Cool the solution to 0°C in an ice bath. Add NaOtBu (6.25 g, 65 mmol) portion-wise over 10 minutes. The solution will darken, indicating deprotonation of the amine. Stir for 30 minutes at 0°C.

-

Coupling: Add 4,6-dichloro-2-methylpyrimidine (4.24 g, 26 mmol) in one portion.

-

Reaction: Allow the mixture to warm to room temperature (25°C) and stir for 4 hours. Monitor reaction progress via LC-MS (Target mass: [M+H]+ ~ 513/515).

-

Quench & Workup: Quench the reaction with saturated aqueous NH4Cl (50 mL). Extract with Ethyl Acetate (3 x 100 mL). Wash combined organics with brine, dry over Na2SO4, and concentrate in vacuo.

-

Purification: Recrystallize the crude solid from hot Ethanol to yield the intermediate as a pale yellow solid (Typical Yield: 65-75%).

Causality Note: NaOtBu is chosen over weaker bases (like TEA) because the amino-thiazole is a poor nucleophile. The strong base generates the amide anion, significantly accelerating the SNAr reaction at the electron-deficient pyrimidine C4 position.

Caption: Sequential SNAr synthesis pathway for methylpyrimidine kinase inhibitors.

Biochemical Profiling: Self-Validating Protocols

To validate the efficacy of the synthesized scaffold, a robust biochemical assay is required. We utilize the ADP-Glo™ Kinase Assay (Promega), a luminescent assay that quantifies ADP formed during the kinase reaction.

Protocol: IC50 Determination

System: Recombinant Kinase (e.g., Abl, Src, EGFR) + Peptide Substrate + ATP.

-

Compound Preparation:

-

Prepare a 10mM stock of the methylpyrimidine inhibitor in 100% DMSO.

-

Perform a 3-fold serial dilution in DMSO (10 points) to generate a dose-response curve.

-

-

Kinase Reaction (10 µL volume in 384-well plate):

-

Add 2.5 µL of Kinase Working Solution (optimized concentration, e.g., 1-5 ng/well).

-

Add 2.5 µL of Compound (diluted in 1x Kinase Buffer, final DMSO < 1%).

-

Incubate for 10 minutes at Room Temperature (RT) to allow inhibitor binding.

-

Initiate reaction by adding 5 µL of ATP/Substrate Mix (at

concentrations). -

Incubate for 60 minutes at RT.

-

-

ADP Detection:

-

Add 10 µL of ADP-Glo™ Reagent (terminates reaction, depletes remaining ATP). Incubate 40 min.

-

Add 20 µL of Kinase Detection Reagent (converts ADP to ATP -> Luciferase -> Light). Incubate 30 min.

-

-

Data Analysis:

-

Measure Luminescence (RLU).

-

Normalize data:

, -

Fit using a 4-parameter logistic equation (Sigmoidal Dose-Response) to calculate

.

-

Self-Validation Check:

-

Z-Factor: Must be > 0.5 for the assay to be considered robust.

-

Reference Control: Always run a known inhibitor (e.g., Dasatinib) on the same plate. If the reference

deviates >3-fold from historical mean, invalidate the run.

Data Presentation: Comparative Analysis

| Feature | Methylpyrimidine Scaffold | Unsubstituted Pyrimidine | Rationale |

| LogP (Lipophilicity) | Higher (+0.5 approx) | Lower | Methyl increases membrane permeability but decreases water solubility. |

| Metabolic Stability | High | Moderate | Methyl blocks C-H oxidation sites; however, benzylic methyl oxidation is a risk (monitor via microsome assay). |

| Selectivity | Tunable | Low/Broad | Methyl group can induce steric clashes with non-conserved gatekeeper residues. |

| Synthetic Cost | Low | Low | Both derived from abundant industrial precursors (acetamidine vs. formamidine). |

References

-

Tokarski, J. S., et al. (2006).[7][8] "The structure of Dasatinib (BMS-354825) bound to activated ABL kinase domain elucidates its inhibitory activity against imatinib-resistant ABL mutants."[7][8][9] Cancer Research.[8][9][10] Link

-

Lombardo, L. J., et al. (2004). "Discovery of N-(2-chloro-6-methyl- phenyl)-2-(6-(4-(2-hydroxyethyl)- piperazin-1-yl)-2-methylpyrimidin-4- ylamino)thiazole-5-carboxamide (BMS-354825), a dual Src/Abl kinase inhibitor with potent antitumor activity." Journal of Medicinal Chemistry. Link

-

Schönbrunn, E., et al. (2001). "Structural basis for the interaction of the fluorescence probe 8-anilino-1-naphthalene sulfonate (ANS) with the antibiotic target MurA." Proceedings of the National Academy of Sciences. (Reference for general nucleotide binding mimicry). Link

-

Promega Corporation. "ADP-Glo™ Kinase Assay Technical Manual." Promega Protocols. Link

-

Das, J., et al. (2006). "2-aminothiazole as a novel kinase inhibitor template.[5] Structure-activity relationship studies toward the discovery of N-(2-chloro-6-methylphenyl)-2-[[6-[4-(2-hydroxyethyl)-1-piperazinyl]-2-methyl-4-pyrimidinyl]amino]-5-thiazolecarboxamide (dasatinib, BMS-354825) as a potent pan-Src kinase inhibitor." Journal of Medicinal Chemistry. Link

Sources

- 1. research.ed.ac.uk [research.ed.ac.uk]

- 2. WO2017098391A1 - Process for the preparation of dasatinib - Google Patents [patents.google.com]

- 3. US20130030177A1 - Synthesis process of dasatinib and intermediate thereof - Google Patents [patents.google.com]

- 4. Dasatinib monohydrate: Structure and Synthesis method_Chemicalbook [chemicalbook.com]

- 5. patents.justia.com [patents.justia.com]

- 6. vixra.org [vixra.org]

- 7. rcsb.org [rcsb.org]

- 8. semanticscholar.org [semanticscholar.org]

- 9. The structure of Dasatinib (BMS-354825) bound to activated ABL kinase domain elucidates its inhibitory activity against imatinib-resistant ABL mutants - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. mdpi.com [mdpi.com]

Methodological & Application

Application Note: Synthesis of Pyrimidinyl-amines via Reductive Amination

A Detailed Protocol for the Preparation of (4-Methylpyrimidin-5-yl)methanamine as a Model System

Abstract This document provides a comprehensive guide for the synthesis of pyrimidinyl-amines, a critical structural motif in numerous pharmaceutical compounds. We detail a robust and scalable protocol for the one-pot reductive amination of 4-methyl-5-pyrimidinecarboxaldehyde to yield (4-methylpyrimidin-5-yl)methanamine. This reaction serves as an exemplary model for the synthesis of primary amines from pyrimidine aldehydes. The principles and methodologies described herein are directly adaptable for homologous starting materials, such as (4-methylpyrimidin-5-yl)acetaldehyde, to produce the corresponding ethanamine derivative. The protocol emphasizes mechanistic understanding, reagent selection rationale, and practical execution, including safety considerations and purification strategies, to ensure reliable and reproducible outcomes for researchers in synthetic chemistry and drug development.

Scientific Foundation and Rationale

Reductive amination is a cornerstone of modern amine synthesis, prized for its efficiency and operational simplicity, often allowing for the direct, one-pot conversion of a carbonyl compound into an amine.[1] This method circumvents the challenges associated with traditional N-alkylation, such as over-alkylation and the use of hazardous alkyl halides.[2] The synthesis of primary amines, a key functional group in active pharmaceutical ingredients, is readily achieved by reacting an aldehyde or ketone with an ammonia source, followed by in-situ reduction of the intermediate imine.[3][4]

The Reaction Mechanism

The process occurs in two principal, concurrent stages within a single reaction vessel, typically under mildly acidic conditions (pH 4-6) which are crucial for facilitating both steps:[2]

-

Imine/Iminium Ion Formation: The reaction initiates with the nucleophilic attack of ammonia (provided by a salt like ammonium chloride) on the carbonyl carbon of the pyrimidine aldehyde. This forms a hemiaminal intermediate, which subsequently dehydrates to yield a protonated imine, also known as an iminium ion. The acidic medium catalyzes this dehydration step, pushing the equilibrium toward the iminium species.

-

Hydride-Mediated Reduction: A selective reducing agent, present in the reaction mixture from the start, then reduces the electrophilic C=N bond of the iminium ion. This hydride transfer step is irreversible and forms the final stable amine product.

Causality Behind Reagent Selection

-

Starting Aldehyde: The protocol utilizes 4-methyl-5-pyrimidinecarboxaldehyde as a readily accessible precursor. This aldehyde can be synthesized via established methods such as the Vilsmeier-Haack formylation of appropriate pyrimidine precursors or the selective oxidation of 5-hydroxymethyl-4-methylpyrimidine.[5][6][7]

-

Amine Source: To synthesize a primary amine, ammonia is the required nitrogen source. Using an ammonium salt such as Ammonium Chloride (NH₄Cl) provides a stable, solid source of ammonia in equilibrium and helps maintain the mildly acidic pH necessary for the reaction.[3]

-

Reducing Agent: The choice of reducing agent is critical for the success of a one-pot reductive amination.

-

Sodium Cyanoborohydride (NaBH₃CN) is the reagent of choice for this protocol. Its key advantage is its selectivity. It is a milder reducing agent than sodium borohydride (NaBH₄) and will rapidly reduce the protonated iminium ion while only sluggishly reducing the starting aldehyde at the optimal pH range of the reaction.[2] This prevents the wasteful formation of the corresponding alcohol byproduct.

-

Sodium Borohydride (NaBH₄) , while a potent reducing agent, is less selective and can readily reduce the starting aldehyde. Its use would necessitate a two-step process where the imine is pre-formed before the reductant is added, complicating the procedure.[2]

-

Visualizing the Synthesis Pathway

The following diagrams illustrate the overall experimental workflow and the detailed chemical mechanism.

Caption: High-level workflow for the one-pot reductive amination.

Caption: The core mechanism: imine formation followed by reduction.

Detailed Experimental Protocol

This protocol describes the synthesis of (4-methylpyrimidin-5-yl)methanamine on a 5 mmol scale.

Materials and Equipment

| Reagent/Material | Grade | Supplier | Notes |

| 4-Methyl-5-pyrimidinecarboxaldehyde | ≥97% | Sigma-Aldrich | Store under inert gas. |

| Sodium Cyanoborohydride (NaBH₃CN) | ≥95% | Sigma-Aldrich | Highly Toxic. Handle in fume hood. |

| Ammonium Chloride (NH₄Cl) | ACS Reagent, ≥99.5% | Fisher Scientific | |

| Methanol (MeOH), Anhydrous | ≥99.8% | Sigma-Aldrich | |

| Dichloromethane (DCM) | ACS Grade | VWR | For extraction. |

| Hydrochloric Acid (HCl) | 37% (conc.) | VWR | For work-up. |

| Sodium Hydroxide (NaOH) | Pellets, ≥97% | VWR | For work-up. |

| Anhydrous Magnesium Sulfate (MgSO₄) | Granular | VWR | For drying. |

| Silica Gel | 60 Å, 230-400 mesh | VWR | For chromatography. |

| Equipment | |||

| Round-bottom flask (100 mL) | |||

| Magnetic stirrer and stir bar | |||

| TLC plates (Silica gel 60 F₂₅₄) | |||

| Rotary evaporator | |||

| Glassware for extraction & chromatography |

Reagent Quantities

| Compound | MW ( g/mol ) | Amount (mmol) | Mass/Volume | Equivalents | Role |

| 4-Methyl-5-pyrimidinecarboxaldehyde | 122.12 | 5.0 | 611 mg | 1.0 | Starting Material |

| Ammonium Chloride | 53.49 | 50.0 | 2.67 g | 10.0 | Ammonia Source |

| Sodium Cyanoborohydride | 62.84 | 7.5 | 471 mg | 1.5 | Reducing Agent |

| Methanol (Anhydrous) | - | - | 40 mL | - | Solvent |

Step-by-Step Procedure

-

Reaction Setup: To a 100 mL round-bottom flask equipped with a magnetic stir bar, add 4-methyl-5-pyrimidinecarboxaldehyde (611 mg, 5.0 mmol) and ammonium chloride (2.67 g, 50.0 mmol).

-

Dissolution: Add 40 mL of anhydrous methanol to the flask. Stir the suspension at room temperature for 20 minutes to allow for partial dissolution and initial imine formation. The mixture will likely remain a suspension.

-

Initiation of Reduction: In a chemical fume hood, carefully add sodium cyanoborohydride (471 mg, 7.5 mmol) to the stirred suspension in one portion.

-

Reaction Monitoring: Allow the reaction to stir at room temperature. Monitor the consumption of the starting aldehyde by Thin Layer Chromatography (TLC) using a mobile phase of 10% Methanol in Dichloromethane. The reaction is typically complete within 12-24 hours.

-

Quenching: Once the starting material is consumed, carefully quench the reaction by slowly adding 1 M HCl (approx. 10-15 mL) until the pH is ~2. This will neutralize any remaining hydride reagent and protonate the product amine. Stir for 30 minutes. Caution: Gas evolution (hydrogen) may occur.

-

Solvent Removal: Remove the methanol from the reaction mixture using a rotary evaporator.

-

Aqueous Work-up (Acid-Base Extraction):

-

To the remaining aqueous residue, add 20 mL of water.

-

Cool the flask in an ice bath and slowly add 5 M NaOH solution until the pH of the solution is >10. This deprotonates the amine product, making it soluble in organic solvents.

-

Transfer the basic aqueous solution to a separatory funnel and extract the product with dichloromethane (3 x 30 mL).

-

Combine the organic layers.

-

-

Drying and Concentration: Dry the combined organic extracts over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate the solvent under reduced pressure to yield the crude amine product, typically as an oil or waxy solid.

-

Purification: Purify the crude product using column chromatography on silica gel. A gradient elution starting with 100% dichloromethane and gradually increasing the polarity with methanol (e.g., 0% to 10% MeOH) is typically effective. A small amount of triethylamine (0.5%) can be added to the mobile phase to prevent the amine product from streaking on the silica gel.

-

Characterization: Combine the pure fractions, remove the solvent in vacuo, and characterize the final product by ¹H NMR, ¹³C NMR, and Mass Spectrometry to confirm its identity and purity.

Safety and Troubleshooting

| Hazard/Issue | Cause | Solution/Precaution |

| Safety: Highly Toxic Gas | Sodium cyanoborohydride can release highly toxic hydrogen cyanide (HCN) gas upon contact with strong acid. | Always handle NaBH₃CN in a certified chemical fume hood. Quench the reaction carefully with acid behind a blast shield. Neutralize any waste containing cyanide with bleach before disposal according to institutional guidelines. |

| Low or No Reaction | Insufficiently acidic conditions (pH > 7) hindering imine formation; inactive reagents. | Check the pH of the reaction mixture; it should be slightly acidic from the NH₄Cl. If needed, add a catalytic amount of acetic acid. Ensure reagents are dry and stored properly. |

| Formation of Alcohol Byproduct | Reaction conditions are too acidic (pH < 3), leading to hydrolysis of the imine and reduction of the aldehyde. | Ensure pH is maintained in the optimal 4-6 range. Avoid adding strong acid during the reaction phase. This is a key advantage of NaBH₃CN, which is stable in this range. |

| Product is Difficult to Extract | The amine product remains protonated in the aqueous layer. | Ensure the aqueous layer is sufficiently basic (pH > 10) before extraction. Use a pH meter or pH paper to confirm. |

| Product Streaks on TLC/Column | The basic amine product interacts strongly with the acidic silica gel. | Add a small amount of a volatile base like triethylamine (0.5-1%) or ammonia in methanol to the chromatography eluent to suppress this interaction. |

References

-

Chemistry Steps. (2024). Reductive Amination. [Link]

-

Gevorgyan, V., et al. (n.d.). Synthesis of Heterocyclic Compounds with Pyrimidine-4-carbaldehydes as Key Intermediates. ResearchGate. [Link]

-

Ashenhurst, J. (2017). Reductive Amination, and How It Works. Master Organic Chemistry. [Link]

-

Ivonin, S., et al. (2024). Synthesis of 3-formyl-6-azaindoles via Vilsmeier-Haack formylation of 3-amino-4-methyl pyridines. ChemRxiv. [Link]

- Margaretha, P. (n.d.). The “one-pot” reaction of a carbonyl compound with ammonia, a primary amine, or a secondary amine. Science of Synthesis.

-

Jakub's Chemmunity. (2020). 09.10 Reductive Amination. YouTube. [Link]

-

Organic Chemistry Portal. (n.d.). Vilsmeier-Haack Reaction. [Link]

-

G-Biosciences. (n.d.). Sodium Cyanoborohydride. [Link]

-

Wikipedia. (n.d.). Vilsmeier–Haack reaction. [Link]

-

Wikipedia. (n.d.). Reductive amination. [Link]

-

MDPI. (2024). Formylation of 2-Methylpyrimidine-4,6-diol Under the Conditions of the Vilsmeier–Haack Reaction. [Link]

-

ResearchGate. (n.d.). Micellar effects on kinetics and mechanism of Vilsmeier-Haack formylation and acetylation with Pyridines. [Link]

-

NIH. (n.d.). Design, Synthesis, and Preclinical Evaluation of 4-Substituted-5-methyl-furo[2,3-d]pyrimidines as Microtubule Targeting Agents That Are Effective against Multidrug Resistant Cancer Cells. [Link]

-

TSI Journals. (2015). SYNTHESIS OF NOVEL PYRIMIDINE DERIVATIVES HAVING FLUORESCENT PROPERTIES. [Link]

-

Organic Chemistry Portal. (n.d.). Pyrimidine synthesis. [Link]

-

NIH. (n.d.). The Synthesis of Primary Amines through Reductive Amination Employing an Iron Catalyst. [Link]

- Baran, P. S., & Maimone, T. J. (2006). ONE-STEP SYNTHESIS OF 4,5-DISUBSTITUTED PYRIMIDINES USING COMMERCIALLY AVAILABLE AND INEXPENSIVE REAGENTS. HETEROCYCLES, 70.

-

Organic Chemistry Portal. (n.d.). Amine synthesis by reductive amination (reductive alkylation). [Link]

Sources

- 1. Reductive amination - Wikipedia [en.wikipedia.org]

- 2. masterorganicchemistry.com [masterorganicchemistry.com]

- 3. Reductive Amination - Chemistry Steps [chemistrysteps.com]

- 4. Amine synthesis by reductive amination (reductive alkylation) [organic-chemistry.org]

- 5. researchgate.net [researchgate.net]

- 6. Vilsmeier-Haack Reaction [organic-chemistry.org]

- 7. mdpi.com [mdpi.com]

Technical Guide: Coupling Strategies for 2-(4-Methylpyrimidin-5-yl)ethanamine in Peptidomimetics

[1]

Introduction & Chemical Logic

2-(4-Methylpyrimidin-5-yl)ethanamine represents a valuable "privileged structure" in drug discovery, often serving as a bioisostere for phenyl/heteroaryl spacers in kinase inhibitors and thiamine antagonists.[1]

Chemical Profile & Challenges[2]

-

Nucleophilicity: The amine is a primary aliphatic amine attached to an ethyl spacer. While the pyrimidine ring is electron-deficient, the two-carbon spacer insulates the amine, maintaining a pKa ~9.0–9.[1]5. It is sufficiently nucleophilic for standard coupling but less reactive than simple alkyl amines.

-

Steric Environment: The 4-methyl group is ortho to the ethylamine chain.[1] While not blocking the nitrogen directly, it creates a localized steric bulk that can impede folding or access in sterically congested resin environments (SPPS).

-

Salt Management: This building block is typically supplied as a dihydrochloride salt (.2HCl) . Failure to fully neutralize both equivalents of HCl in situ is the #1 cause of coupling failure.

Pre-Coupling Considerations

Solubility & Handling

The dihydrochloride salt is highly polar and hygroscopic.

-

Preferred Solvents: DMF (Dimethylformamide) or NMP (N-Methyl-2-pyrrolidone).[1]

-

Avoid: DCM (Dichloromethane) often fails to solubilize the salt form effectively.

-

Stock Solution: Prepare a fresh 0.2 M solution in DMF. If turbidity persists, mild sonication (not heating >40°C) is recommended.

Stoichiometry of Base

Crucial for the .2HCl salt:

-

Neutralization: Requires 2.0 equivalents of base just to free the amine.

-

Reaction: Requires an additional 1.0 equivalent to maintain the basic pH required for the active ester aminolysis.

-

Total Base: Minimum 3.0 equivalents of DIPEA (Diisopropylethylamine) relative to the amine.

Protocol 1: High-Efficiency Solution Phase Coupling (HATU Method)

Objective: Couple N-protected amino acid (PG-AA-OH) with 2-(4-Methylpyrimidin-5-yl)ethanamine. Scale: 0.1 mmol – 1.0 mmol.

Materials

-

Carboxylic Acid: 1.0 equiv (e.g., Boc-Phe-OH, Fmoc-Ala-OH).[1]

-

Amine: 2-(4-Methylpyrimidin-5-yl)ethanamine[1] · 2HCl (1.1 equiv).

-

Coupling Reagent: HATU (1.05 equiv). Note: HATU is preferred over EDC/HOBt for heteroaryl systems due to faster kinetics.

-

Base: DIPEA (4.0 equiv).

-

Solvent: Anhydrous DMF.

Step-by-Step Methodology

1. Pre-Activation of the Acid (The "Guanidinylation Block")

-

Dissolve the Carboxylic Acid (1.0 equiv) and HATU (1.05 equiv) in DMF (concentration ~0.2 M).

-

Add 1.0 equiv of DIPEA.

-

Stir for 2–3 minutes at room temperature. The solution should turn slightly yellow.

-

Why? This forms the reactive O-At active ester before the amine is present.[1] If HATU and amine are mixed directly without acid, the amine attacks the HATU uronium center, forming a permanent guanidine byproduct (dead end).

-

2. Preparation of the Amine Nucleophile

-

In a separate vial, dissolve the Amine .2HCl salt (1.1 equiv) in minimum DMF.

-

Add 3.0 equiv of DIPEA. Vortex until clear.

-

Validation: Spot a micro-drop on wet pH paper; it must read pH ≥ 9.

-

3. Coupling Reaction

-

Add the Amine/Base solution dropwise to the Activated Acid solution.

-

Stir under Nitrogen/Argon at Room Temperature for 1–2 hours .

4. Monitoring (LCMS)

-

Take a 5 µL aliquot, dilute in 100 µL MeCN/H2O.

-

Look for the product mass [M+H]+.

-

Checkpoint: If starting material persists after 2 hours, add 0.1 equiv HATU and 0.1 equiv DIPEA.

5. Workup (Specific for Pyrimidines)

-

Dilution: Dilute reaction mixture with EtOAc (10x volume).

-

Wash 1: 5% NaHCO3 (2x). Removes unreacted acid and HATU byproducts.

-

Wash 2: Water (1x).

-

Wash 3 (Critical): Brine (saturated NaCl).

-

Caution: Do NOT use 1N HCl or Citric Acid washes if your product is acid-sensitive or if the pyrimidine protonation makes it water-soluble.[1] For this specific molecule, the amide is neutral, but the pyrimidine ring can protonate at pH < 2. A mild Citric Acid wash (pH 4) is acceptable, but Brine is safer to prevent product loss to the aqueous phase.

-

-

Drying: Dry organic layer over Na2SO4, filter, and concentrate.[2]

Protocol 2: Solid-Phase Peptide Synthesis (SPPS)

Context: Attaching the amine to a resin-bound peptide acid (C-terminal modification) or side-chain acid (Asp/Glu).[1]

Reagent Table

| Component | Equivalents | Role |

| Resin-Peptide-COOH | 1.0 | Solid support substrate |

| PyBOP | 3.0 | Phosphonium reagent (Avoids guanidinylation better than HATU on slow resin reactions) |

| HOBt | 3.0 | Suppresses racemization |

| Amine .2HCl | 5.0 | Excess required to drive solid-phase kinetics |

| DIPEA | 10.0 | Neutralizes 2HCl salt (5x2) + activates reaction |

| DMF | N/A | Solvent |

Workflow

-

Resin Swelling: Swell resin in DMF for 20 mins.

-

Activation Cocktail: Dissolve PyBOP and HOBt in DMF. Add to resin.[3]

-

Amine Addition: Dissolve Amine .2HCl and DIPEA in DMF. Ensure complete dissolution before adding to resin.

-

Reaction: Shake at RT for 4–6 hours .

-

Kaiser Test: Perform Kaiser test. If blue (positive for free amines), it indicates the coupling amine is present, which is expected. You must wash the resin thoroughly (DMF x5, DCM x5) before testing for the absence of the starting resin-bound acid (which is difficult to test directly).

-

Better Control: Cleave a small sample (micro-cleavage) and check via HPLC.

-

Visualizing the Mechanism & Workflow

The following diagram illustrates the critical "Pre-Activation" pathway to avoid side reactions.

Caption: Critical workflow distinguishing the correct Pre-Activation path (Blue/Green) from the side-reaction path (Red dashed).

Troubleshooting & Optimization

| Observation | Probable Cause | Corrective Action |

| Low Yield (<30%) | Incomplete salt neutralization. | Increase DIPEA to 5.0 equiv. Check pH of reaction mixture (must be >8).[2] |

| Guanidine Impurity (+99 mass) | Amine reacted with HATU. | Ensure Acid + HATU + Base stir for 2 mins before adding Amine. Switch to PyBOP. |

| Product in Aqueous Layer | Pyrimidine protonation during workup. | Avoid HCl washes. Use saturated NH4Cl or simply Brine. Extract with CHCl3/iPrOH (3:1) if product is very polar.[4] |

| Precipitate in Reaction | Amine .2HCl insolubility. | Add 10% DMSO to the DMF solvent. Ensure amine is fully dissolved before addition. |

References

-

Albericio, F., & El-Faham, A. (2010). Peptide Coupling Reagents, More than a Letter Soup. Chemical Reviews. Link

-

Carpino, L. A. (1993). 1-Hydroxy-7-azabenzotriazole.[1] An efficient peptide coupling additive.[3][4][5] Journal of the American Chemical Society.[6] Link

-

Valeur, E., & Bradley, M. (2009). Amide bond formation: beyond the myth of coupling reagents. Chemical Society Reviews. Link

-

BenchChem Technical Support . (2025). Synthesis and Handling of Pyrimidine Amines. Link

-

Sigma-Aldrich . (2024).[1] Product Specification: 2-(4-Methylpyrimidin-5-yl)ethanamine dihydrochloride.[1] Link

Sources

- 1. scholle.oc.uni-kiel.de [scholle.oc.uni-kiel.de]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. peptide.com [peptide.com]

- 4. bachem.com [bachem.com]

- 5. jpt.com [jpt.com]

- 6. Acidity-Basicity Data (pKa Values) in Nonaqueous Solvents: acetonitrile (MeCN), tetrahydrofuran (THF), dimethyl sulfoxide (DMSO) -- pKa database, table -- gas phase acidity and gas phase basicity values -- chiral acid catalysts, organocatalysts [analytical.chem.ut.ee]

Application Note: Using 2-(4-Methylpyrimidin-5-yl)ethanamine in Lead Optimization

Executive Summary

This guide details the strategic application of 2-(4-Methylpyrimidin-5-yl)ethanamine (CAS: 1781140-04-2 / 59-58-5 derivatives) as a high-value fragment and linker in Fragment-Based Drug Discovery (FBDD) and lead optimization.[1]

Unlike simple phenyl-ethylamines, the 4-methylpyrimidine core offers a unique combination of reduced lipophilicity (LogD) , specific pi-stacking vectors , and a metabolic soft-spot (the methyl group) that can be exploited or blocked depending on the optimization phase.[1] This note provides validated synthetic protocols, chemoinformatic profiles, and decision trees for incorporating this motif into bioactive small molecules.

Chemoinformatics & Structural Profile[1]

Understanding the physicochemical behavior of this fragment is prerequisite to its application. The pyrimidine ring acts as a bioisostere for phenyl or pyridine rings but with significantly higher water solubility and distinct electrostatic potentials.

Table 1: Physicochemical Properties

| Property | Value (Calc.) | Notes |

| Formula | C₇H₁₁N₃ | Free base |

| MW | 137.18 g/mol | Ideal for Fragment-Based Screening (Rule of 3) |

| cLogP | ~0.2 - 0.5 | Highly polar compared to phenethylamine (cLogP ~1.[1][2]4) |

| pKa (Primary Amine) | ~9.6 | Fully protonated at physiological pH; forms salt bridges.[1] |

| pKa (Pyrimidine N) | ~1.5 - 2.0 | Very weak base; does not contribute to ionization at pH 7.[1]4. |

| H-Bond Donors | 2 | Primary amine (-NH₂) |

| H-Bond Acceptors | 3 | Pyrimidine nitrogens (2) + Amine (1) |

| TPSA | ~52 Ų | Good permeability range (<140 Ų) |

Structural Utility[1][3][4][5]

-

The "Reach" Linker: The ethyl chain provides a ~3.5 Å extension, allowing the basic amine to reach solvent-exposed aspartate/glutamate residues while the aromatic core remains buried.

-

The 4-Methyl Anchor: The methyl group at position 4 is not merely a bystander; it often locks the conformation of the ethyl chain relative to the ring via steric clash with the C5-position, restricting rotational freedom and reducing the entropic penalty of binding.

Synthetic Protocols